Product packaging for Sulfabenzamide(Cat. No.:CAS No. 127-71-9)

Sulfabenzamide

Numéro de catalogue: B000183
Numéro CAS: 127-71-9
Poids moléculaire: 276.31 g/mol
Clé InChI: PBCZLFBEBARBBI-UHFFFAOYSA-N
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Description

Sulfabenzamide is a synthetic antimicrobial compound belonging to the sulfonamide class. It functions as a bacteriostatic agent by competitively inhibiting bacterial dihydropteroate synthase. This action prevents the incorporation of para -aminobenzoic acid (PABA) into folic acid, thereby disrupting the synthesis of essential nucleic acids and proteins in susceptible microorganisms. As a research tool, this compound is valuable for studying classic antibiotic mechanisms of action, bacterial resistance patterns, and the pharmacokinetics of sulfonamide drugs. It has documented efficacy against a spectrum of Gram-positive and Gram-negative bacterial strains. Historically, it was used in topical intravaginal antibacterial preparations in combination with sulfathiazole and sulfacetamide. Researchers utilize this compound in pharmaceutical development, agricultural chemistry, and as a biochemical probe for investigating metabolic pathways. This product is provided as a white to almost white crystalline powder with a purity of ≥98% (by titration and HPLC). It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3S B000183 Sulfabenzamide CAS No. 127-71-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(4-aminophenyl)sulfonylbenzamide
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InChI

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
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InChI Key

PBCZLFBEBARBBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12N2O3S
Source PubChem
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DSSTOX Substance ID

DTXSID7045287
Record name Sulfabenzamide
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Molecular Weight

276.31 g/mol
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CAS No.

127-71-9
Record name Sulfabenzamide
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Record name Benzamide, N-[(4-aminophenyl)sulfonyl]-
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Molecular Mechanisms of Action

Antimicrobial Action: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfabenzamide, like other sulfonamides, acts as a bacteriostatic agent, inhibiting the growth and multiplication of bacteria ontosight.aiantibioticdb.comdrugbank.comantiinfectivemeds.comrsc.org. This antimicrobial effect is primarily mediated by its inhibitory action on the enzyme dihydropteroate synthase (DHPS) ontosight.aiantibioticdb.comcymitquimica.compatsnap.comnih.govncats.ioplos.orgasm.orgguidetopharmacology.orgfrontiersin.orgebi.ac.uknih.govcore.ac.uk. DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway ontosight.aiantibioticdb.comantiinfectivemeds.comcymitquimica.commdpi.com.

Competitive Antagonism with p-Aminobenzoic Acid (PABA)

This compound is a structural analog of para-aminobenzoic acid (PABA) antibioticdb.comantiinfectivemeds.comasm.orgnih.govcore.ac.ukmdpi.commims.comnih.goveuropa.eusemanticscholar.orgresearchgate.net. Due to this structural similarity, this compound competitively antagonizes PABA, preventing its proper utilization by the DHPS enzyme antibioticdb.comdrugbank.comantiinfectivemeds.comnih.govasm.orgnih.govmdpi.commims.comnih.goveuropa.euresearchgate.net. This competitive inhibition means this compound binds to the active site of DHPS, hindering PABA from binding and being converted into coenzyme dihydrofolic acid antiinfectivemeds.commims.comnih.gov. The antibacterial activity of sulfonamides, including this compound, is antagonized by the presence of PABA antiinfectivemeds.com.

Interference with Folic Acid Synthesis Pathway

The interference with PABA utilization by this compound directly impacts the folic acid synthesis pathway in bacteria ontosight.aidrugbank.comantiinfectivemeds.comrsc.orgcymitquimica.comasm.orgmdpi.commims.comnih.goveuropa.euprobes-drugs.org. Folic acid (also known as vitamin B9 or folate) is essential for bacteria to produce nucleic acids (DNA and RNA) and proteins, which are vital for their growth, survival, and replication ontosight.aiantiinfectivemeds.comrsc.orgmdpi.comnih.goveuropa.eugoogle.com. By blocking DHPS, this compound prevents the conversion of PABA into dihydrofolic acid (DHF), a precursor of tetrahydrofolic acid (THF), both of which are essential components of the folate pathway antiinfectivemeds.comasm.orgnih.goveuropa.euresearchgate.net. This inhibition leads to a depletion of essential cofactors required for DNA replication and cell division, ultimately inhibiting bacterial growth and leading to cell death ontosight.aiantiinfectivemeds.comrsc.orgnih.govgoogle.comasm.org.

Molecular Interactions with DHPS Enzyme

The mechanism of action for sulfonamides, including this compound, involves the un-ionized forms of the drugs moving into bacterial cells, where they then become ionized to exert their effect researchgate.net. Sulfonamides, being structural analogues of PABA, act as competitive inhibitors and alternate substrates of DHPS antibioticdb.com. The DHPS enzyme from Escherichia coli, for instance, is composed of 282 amino acids asm.org. Studies exploring the molecular interactions of sulfonamides with DHPS have indicated that appropriate moieties at the N4 position of sulfa drugs can advantageously lodge within the DHPS binding pocket semanticscholar.org. These substituents can interact with residues within the binding pocket through hydrogen bonding, pi-stacking, and other polar or non-polar attractions semanticscholar.org. The affinity of DHPS for sulfonamides is typically in the micromolar range ebi.ac.uknih.gov.

An example of molecular interactions with DHPS is seen with other sulfonamides. For instance, sulfadiazine, another sulfonamide, exhibits key binding interactions with enzymes, with its 2-sulfamoylamino pyrimidine (B1678525) group involved in binding mdpi.com. The comparison of binding affinities for various sulfonamides to DHPS from Staphylococcus aureus shows variations depending on the compound nih.gov.

Table 1: Competitive Inhibition of DHPS by Sulfonamides

Sulfonamide CompoundIC50 (µM) for DHPS inhibition (in vitro)Source OrganismReference
Sulfanilamide (B372717)18.6Not specified (general DHPS) frontiersin.org
Sulfadiazine9.6Not specified (general DHPS) frontiersin.org
Sulfacetamide (B1682645)4.2Not specified (general DHPS) frontiersin.org

Antineoplastic Mechanisms in Cancer Cell Lines

Beyond its established antimicrobial role, this compound has been investigated for potential antineoplastic effects in cancer cell lines. Sulfonamides, as a class, exhibit antitumor effects through multiple mechanisms, including inhibition of membrane-bound carbonic anhydrases, prevention of microtubule assembly, cell cycle arrest, and inhibition of angiogenesis researchgate.netselleckchem.com. Research into this compound's action in breast cancer cells has revealed specific mechanisms of cell death induction researchgate.net.

Induction of Autophagic Cell Death

Studies on T-47D breast cancer cells have shown that this compound induces autophagic cell death (ACD), also known as type II programmed cell death researchgate.net. Despite negligible levels of apoptosis or necrosis, a significant increase in caspase-3 activity was observed in cells treated with this compound, along with an increased expression ratio of DFF-45/DFF-40, indicating that caspase-3-related DNA fragmentation was blocked researchgate.net. This suggests that the antiproliferative effect of this compound is primarily exerted through the induction of autophagy researchgate.net.

Role of p53/DRAM Pathway

The induction of autophagic cell death by this compound in T-47D breast cancer cells is associated with the overexpression of critical genes involved in autophagy, including ATG5, p53, and DRAM (Damage Regulated Autophagy Modulator) researchgate.net. This indicates that the p53/DRAM pathway plays a role in the autophagic cell death induced by this compound researchgate.net. The activation of the p53/DRAM pathway contributes to the antiproliferative effects observed in these cancer cell lines researchgate.net.

Table 2: Key Gene Expression Changes in this compound-Treated T-47D Breast Cancer Cells

GeneExpression ChangeAssociated PathwayReference
ATG5IncreasedAutophagy induction researchgate.net
p53IncreasedAutophagy induction researchgate.net
DRAMIncreasedAutophagy induction researchgate.net
Caspase-3 Activity and DNA Fragmentation Dynamics

This compound has been observed to influence caspase-3 activity and DNA fragmentation dynamics, albeit with nuanced outcomes. In T-47D breast cancer cells incubated with this compound, a considerable increase in caspase-3 activity was detected. Surprisingly, this increased activity was accompanied by negligible detection of DNA fragmentation. This phenomenon is attributed to the increased expression ratio of DFF-45/DFF-40, indicating that caspase-3-related DNA fragmentation was blocked researchgate.net. While typical apoptosis symptoms were not observed via DNA fragmentation, the effects of caspase-3 on PARP1 and DNA-PK deactivation led to the induction of autophagy researchgate.net. Overexpression of DFF-45 was shown to negate the observed increase in caspase-3 activity in these cells researchgate.net.

Table 1: Caspase-3 Enzyme Activity in T-47D Cells

Treatment GroupCaspase-3 Enzyme Activity (nM·h⁻¹)
Control1.308 ± 0.115
Sodium this compound2.07 ± 0.08
Doxorubicin2.496 ± 0.11

Data indicates increased caspase-3 activity in treated cells compared to control. researchgate.netresearchgate.net

Attenuation of AKT/mTOR Survival Pathway (AKT1, AKT2, PTEN modulation)

This compound treatment effectively attenuates the critical AKT/mTOR survival pathway, promoting cellular demise primarily through autophagy. Research findings indicate that in T-47D breast cancer cells, this compound leads to the downregulation of AKT1 and AKT2, along with the overexpression of PTEN. This collective modulation culminates in the attenuation of the AKT/mTOR survival pathway, thereby inducing autophagic cell death researchgate.netproquest.com. AKT1 (RAC-alpha serine/threonine-protein kinase) and AKT2 (RAC-beta serine/threonine-protein kinase) are key proteins in this pathway, while PTEN (phosphatase and tensin homolog) acts as a tumor suppressor, negatively regulating the PI3K/AKT pathway. The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase in a pathway crucial for cell growth, proliferation, and survival.

Inhibition of Membrane-Bound Carbonic Anhydrases

This compound, as a sulfonamide compound, exerts its anti-proliferative effects partly through the inhibition of membrane-bound carbonic anhydrases (CAs). Sulfonamides are well-recognized inhibitors of carbonic anhydrase enzymes, which play crucial roles in various physiological and pathological processes, including tumor growth and metastasis researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.com. Sulfonamide drugs mediate their therapeutic effects through the modulation of both membrane and cytosolic carbonic anhydrases researchgate.net. Studies have shown that some sulfonamides, including those related to this compound, can potently inhibit membrane-associated human carbonic anhydrase isozyme IV (hCA IV) nih.gov. Bacterial carbonic anhydrases, which are structurally and functionally distinct from human counterparts, are also susceptible to sulfonamide inhibition, potentially offering selective targeting for antibacterial purposes mdpi.comnih.gov.

Disruption of Microtubule Assembly

This compound has been shown to prevent the assembly of microtubules, which are vital components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.com. The disruption of microtubule dynamics can lead to cell cycle arrest and subsequently induce apoptosis in rapidly dividing cells, such as cancer cells numberanalytics.com. Sulfonamides, including some with structural similarities to this compound, are known to interfere with microtubule dynamics, leading to mitotic arrest and cell death nih.govnih.govmdpi.commdpi.com. This interference often involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting their polymerization mdpi.com.

Cell Cycle Modulation

The compound also influences cell cycle progression. While initial observations in T-47D cells indicated negligible levels of cell cycle arrest compared to untreated cells, more detailed analyses revealed a minimal shift from the G1 phase to the S and G2/M phases of the cell cycle upon this compound treatment researchgate.netproquest.comselleckchem.comselleckchem.com. Specifically, studies have reported a partial G2/M arrest in T-47D cells incubated with this compound nih.gov. This suggests that while this compound may not induce overt cell cycle arrest across all phases, it can cause perturbations that lead to accumulation in specific cell cycle stages.

Table 2: Cell Cycle Distribution in T-47D Cells Treated with this compound

Treatment GroupEffect on Cell Cycle Distribution
Untreated CellsNo significant change
This compoundPartial G2/M arrest

Data based on comparative studies, indicating a shift in cell cycle distribution. nih.gov

Angiogenesis Inhibition

This compound contributes to its anti-tumor effects through the inhibition of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. Sulfonamides, as a class of compounds, are recognized for their ability to inhibit angiogenesis researchgate.netresearchgate.netproquest.comselleckchem.comselleckchem.comnih.gov. This mechanism positions this compound as a compound with potential to impede tumor progression by starving cancerous tissues of their blood supply.

Anti-inflammatory Pathways and Cellular Targets

This compound belongs to the sulfonamide class, which broadly exhibits various therapeutic potentials, including anti-inflammatory activities nih.govncats.io. While sulfonamides are generally known for these properties, detailed specific molecular pathways and cellular targets for this compound's direct anti-inflammatory action are not extensively documented in the available research. However, it is primarily recognized as an antibacterial/antimicrobial agent. Its antibacterial mechanism involves interfering with nucleic acid synthesis in susceptible microorganisms by preventing the conversion of p-aminobenzoic acid to coenzyme dihydrofolic acid mims.comdrugbank.com. This action targets essential bacterial growth processes, but does not represent an anti-inflammatory pathway.

Proposed Mechanisms for Combination Therapies (e.g., Vaginal pH modulation)

This compound is frequently employed as a component in combination therapies, particularly in topical intravaginal preparations (e.g., Sultrin cream) alongside other sulfonamides like sulfathiazole (B1682510) and sulfacetamide wikidoc.orgguidetopharmacology.orgfishersci.ca. These combinations are primarily indicated for the treatment of vaginitis caused by Haemophilus (Gardnerella) vaginalis bacteria wikidoc.orgguidetopharmacology.orgfishersci.ca.

The multifaceted mechanism of action in such combination therapies involves both direct antibacterial effects and indirect physiological modulation:

Inhibition of Folic Acid Synthesis: As a sulfonamide, this compound exhibits bacteriostatic action by interfering with the synthesis of folic acid (vitamin B9) in sensitive microorganisms wikipedia.orgfishersci.fisigmaaldrich.com. Folic acid is an essential coenzyme required for the synthesis of nucleic acids (DNA and RNA) and proteins, which are vital for bacterial growth and reproduction sigmaaldrich.com. This compound's structure is analogous to para-aminobenzoic acid (PABA), a substrate that bacteria use to synthesize dihydrofolic acid via the enzyme dihydropteroate synthase wikipedia.orgfishersci.fisigmaaldrich.com. By competitively inhibiting dihydropteroate synthase, this compound prevents the conversion of PABA into dihydrofolic acid, thereby disrupting the subsequent steps of folic acid synthesis and ultimately inhibiting bacterial proliferation wikipedia.orgfishersci.fisigmaaldrich.com. This bacteriostatic effect is optimal at a pH of 4.6 wikipedia.orgfishersci.fi.

Vaginal pH Modulation: Beyond its direct antibacterial activity, an equally important mechanism attributed to this compound, particularly in combination formulations, is its indirect effect on lowering vaginal pH wikidoc.orgguidetopharmacology.orgfishersci.ca. A healthy vaginal environment typically maintains an acidic pH ranging from 3.8 to 4.5, largely due to the production of lactic acid by dominant Lactobacillus species wikipedia.orgfishersci.ca. This acidic environment serves as a natural defense mechanism against the overgrowth of pathogenic bacteria and is inhospitable to sperm fishersci.ca. Bacterial vaginosis, often caused by Gardnerella vaginalis, is characterized by an increase in vaginal pH (typically above 4.5), which facilitates the proliferation of anaerobic bacteria wikipedia.orgfishersci.fi. By contributing to a lower vaginal pH, this compound, within combination therapies, helps to restore the natural acidic balance of the vaginal microbiome. This creates an unfavorable environment for the growth of pH-sensitive bacteria such as Gardnerella vaginalis, thereby enhancing the therapeutic outcome against bacterial vaginitis wikidoc.orgguidetopharmacology.orgfishersci.cafishersci.ca.

The proposed mechanisms highlight how this compound, especially within combination regimens, leverages both its inherent bacteriostatic properties and the modulation of the microenvironmental pH to achieve its therapeutic effects in vaginal pathologies.

Table 1: General Mechanism of Sulfonamide Antibacterial Action

Mechanism ComponentDescription
Target Enzyme Dihydropteroate synthase
Natural Substrate Para-aminobenzoic acid (PABA)
Competitive Inhibition Sulfonamides, including this compound, structurally resemble PABA and act as competitive inhibitors, binding to dihydropteroate synthase more effectively than PABA. wikipedia.orgfishersci.fisigmaaldrich.com
Effect on Folic Acid Synthesis Blocks the conversion of PABA into dihydrofolic acid, an essential precursor for the synthesis of tetrahydrofolic acid. wikipedia.orgfishersci.fisigmaaldrich.com
Resulting Impact on Bacteria Impairs the synthesis of nucleic acids (DNA, RNA) and proteins, which are crucial for bacterial growth, multiplication, and survival, leading to a bacteriostatic effect (inhibiting bacterial growth rather than directly killing). sigmaaldrich.com
Optimal pH for Bacteriostasis Approximately pH 4.6 wikipedia.orgfishersci.fi

Table 2: Vaginal pH Modulation in Combination Therapies with this compound

FactorTypical Vaginal pH (Healthy)Vaginal pH in Bacterial Vaginosis (e.g., Gardnerella vaginalis)Role of this compound (in combination)
pH Range 3.8 - 4.5 wikipedia.orgfishersci.ca> 4.5 wikipedia.orgfishersci.fiHelps lower pH towards acidic range wikidoc.orgguidetopharmacology.orgfishersci.ca
Dominant Microorganism Lactobacillus species wikipedia.orgAnaerobic bacteria (e.g., Gardnerella vaginalis) wikipedia.orgfishersci.fiCreates unfavorable environment for pathogens wikidoc.orgguidetopharmacology.orgfishersci.ca
Mechanism Contribution Lactic acid production fishersci.caImbalance, reduced lactic acid wikipedia.orgIndirectly supports restoration of healthy microbiome balance wikidoc.orgguidetopharmacology.orgfishersci.ca

Antimicrobial Resistance Mechanisms

Dihydropteroate (B1496061) Synthase (DHPS) Mutations

Mutations within the chromosomal folP gene lead to structural modifications in the DHPS enzyme, reducing its affinity for sulfonamides while largely preserving its catalytic activity with the natural substrate, pABA biorxiv.orgrupahealth.combiorxiv.orgnih.govresearchgate.net. This intrinsic resistance mechanism involves specific amino acid changes that alter the enzyme's active site.

Amino acid substitutions in the DHPS enzyme are a key factor in sulfonamide resistance, particularly affecting the substrate-binding site. These mutations, often mapped to conserved loops (loops 1 and 2) that line the pABA/sulfonamide binding site, increase the Michaelis constant (K_M) for sulfonamides with less dramatic effects on the K_M for pABA biorxiv.orgbiorxiv.orgnih.gov. For instance, studies in Staphylococcus aureus have identified several mutations in DHPS that contribute to sulfonamide resistance, including F17L, S18L, and T51M frontiersin.org. These primary mutations sterically hinder the binding of sulfonamides by blocking an outer ring moiety not present in the natural substrate frontiersin.org. In Neisseria meningitidis, mutations such as Leu at position 31 and Cys at position 194 in DHPS have been linked to sulfonamide resistance nih.gov. Similarly, in Pneumocystis jirovecii, amino acid substitutions like T517A or P519S in the DHPS domain confer cross-resistance to various sulfa drugs nih.gov.

The following table summarizes some identified DHPS mutations and their observed effects on sulfonamide resistance:

SpeciesMutationEffect on Sulfonamide ResistanceEffect on Trimethoprim (B1683648) SusceptibilityStructural ImpactReference
Staphylococcus aureusF17LIncreasesIncreasesSterically blocks sulfonamide binding without affecting pABA binding significantly; suggests dynamic allosteric communication frontiersin.org frontiersin.org
Staphylococcus aureusS18LIncreasesIncreasesSterically blocks sulfonamide binding without affecting pABA binding significantly frontiersin.org frontiersin.org
Staphylococcus aureusT51MIncreasesIncreasesSterically blocks sulfonamide binding without affecting pABA binding significantly frontiersin.org frontiersin.org
Neisseria meningitidisL31, C194Confers sulfonamide resistanceNot specifiedNegative influence on substrate binding of DHPS enzyme nih.gov nih.gov
Pneumocystis jiroveciiT517A or P519SConfers cross-resistanceNot specifiedLocated in the catalytic site of DHPS, affecting pABA binding affinity; leads to increased pABA synthesis as an adaptive response nih.gov nih.gov
Various (FolP)Phe28L/IModest resistanceNot specifiedLocated far from the substrate-binding site, likely altering protein stability rather than direct active site changes researchgate.net researchgate.net
Various (FolP)R171PHighest resistanceNot specifiedLocated far from the substrate-binding site, likely altering protein stability rather than direct active site changes researchgate.net researchgate.net

The altered DHPS enzymes resulting from these mutations exhibit a "substrate discrimination capacity." This means they can distinguish between the natural substrate pABA and the sulfonamide antibiotics. The mutations typically lead to a significant increase in the K_M for sulfonamides while having less pronounced effects on the K_M for pABA biorxiv.orgbiorxiv.org. This differential binding affinity allows the mutant enzyme to continue synthesizing folate in the presence of sulfonamides, effectively circumventing the drug's inhibitory action frontiersin.orgbiorxiv.orgbiorxiv.org. For instance, a comparison of DHPS from sulfa-resistant E. coli versus sulfa-sensitive E. coli showed that approximately 10,000-fold more sulfonamide was required to inhibit the activity of Sul1 compared to wild-type DHPS biorxiv.org.

While primary resistance mutations may sometimes compromise the catalytic efficiency of DHPS, leading to a fitness cost for the bacterium, compensatory mutations can emerge to mitigate this disadvantage. These secondary mutations restore enzyme function, often by improving substrate binding, without reducing the level of sulfonamide resistance frontiersin.orgnih.govresearchgate.netnih.gov. For example, in S. aureus, secondary mutations like E208K and KE257_dup restore trimethoprim susceptibility closer to wild-type levels while further increasing sulfonamide resistance initially caused by primary mutations like F17L, S18L, and T51M frontiersin.org. Similarly, in Neisseria meningitidis, a compensatory alteration at position 84 has been observed to improve substrate binding, countering the negative influence on substrate binding caused by primary resistance mutations at positions 31 and 194, thereby leading to stable, irreversible resistance nih.gov.

Plasmid-Mediated Resistance: sul Genes and Sul Enzymes

A major mechanism of sulfonamide resistance, particularly in Gram-negative bacteria, is the acquisition of sul genes (e.g., sul1, sul2, sul3, and sul4) typically located on mobile genetic elements like plasmids biorxiv.orgrupahealth.combiorxiv.orgfrontiersin.orgplos.orgnih.govnerc.ac.uk. These sul genes encode alternative DHPS enzymes, known as Sul enzymes, which are intrinsically insensitive to sulfonamides biorxiv.orgrupahealth.comresearchgate.net.

Sul enzymes are highly sequence-divergent DHPS variants that can effectively bypass sulfonamide inhibition. Despite sharing structural similarities with native DHPS enzymes, Sul enzymes possess a remodeled pABA-binding region and altered conformational dynamics in their active sites biorxiv.orgnih.govresearchgate.netcapes.gov.br. This structural reorganization allows Sul enzymes to discriminate against sulfonamides while maintaining efficient binding and utilization of the natural substrate pABA for folate biosynthesis biorxiv.orgrupahealth.comnih.govresearchgate.net. Studies have shown that Sul enzymes can exhibit a more than 1000-fold loss in binding affinity for sulfonamides compared to pABA, leading to robust pan-sulfonamide resistance without compromising the rate of dihydropteroate biosynthesis or imposing a significant fitness cost on the bacterium biorxiv.orgnih.govresearchgate.netnih.gov.

A critical molecular feature contributing to the intrinsic sulfa-insensitivity of Sul enzymes is the insertion of a Phe-Gly sequence within their active site, specifically within the α6 helix that forms the pABA-interaction region biorxiv.orgnih.govresearchgate.netcapes.gov.br. This phenylalanine residue (e.g., Phe178 in Sul1, Phe179 in Sul2, Phe177 in Sul3) is strategically positioned to sterically block sulfonamide binding biorxiv.orgnih.govcapes.gov.br. This insertion allows the Sul enzymes to preferentially bind pABA, with the Phe residue providing an additional hydrogen bond to pABA through its backbone amide nitrogen biorxiv.org. Experimental evidence, including mutagenesis studies where this Phe residue was substituted with Gly, demonstrates that this specific amino acid is essential for conferring pan-sulfonamide resistance biorxiv.orgnih.govcapes.gov.br. The removal of this Phe side chain via Gly substitution makes the Sul enzymes enzymatically similar to sulfa-susceptible DHPS enzymes, indicating its key role in ligand discrimination within the Sul pABA-binding site nih.gov. This mechanism has also been recapitulated in laboratory evolution experiments where E. coli developed sulfa resistance through a similar Phe-Gly insertion in its DHPS active site nih.govcapes.gov.brnih.gov.

Impact on Sulfonamide Binding Affinity

Sulfonamides, such as Sulfabenzamide, are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for dihydropteroate synthase (DHPS) rupahealth.comnih.govbiorxiv.org. Their antimicrobial action relies on competitively inhibiting DHPS, thereby disrupting the synthesis of folic acid and subsequently bacterial DNA replication rupahealth.comresearchgate.net.

Bacterial resistance to sulfonamides largely arises through two main mechanisms: point mutations in the chromosomal folP gene, which encodes the native DHPS enzyme, or the acquisition of foreign sul genes rupahealth.comnih.govbiorxiv.org. Both mechanisms lead to a decreased binding affinity of sulfonamides to the DHPS enzyme while often maintaining the enzyme's ability to bind its natural substrate, pABA rupahealth.combiorxiv.orgfrontiersin.orgnih.gov.

Specifically, acquired sul genes encode alternative DHPS enzymes, known as Sul enzymes (Sul1, Sul2, Sul3, Sul4), which exhibit intrinsic insensitivity to sulfonamides rupahealth.comnih.govbiorxiv.orgresearchgate.net. Structural and biochemical studies have revealed that Sul enzymes possess a modified pABA-interaction region, notably involving a Phe-Gly insertion in their active site nih.govbiorxiv.orgresearchgate.net. This insertion is crucial for enabling Sul enzymes to discriminate effectively against sulfonamides, leading to a substantial reduction in binding affinity for these drugs while preserving pABA binding nih.govbiorxiv.orgresearchgate.net. For instance, Sul enzymes (Sul1, Sul2, Sul3) demonstrate significantly lower affinity for sulfamethoxazole (B1682508) (SMX), a common sulfonamide, compared to Escherichia coli DHPS (EcDHPS) nih.govbiorxiv.org.

The following table illustrates the comparative binding affinities and catalytic efficiencies of Sul enzymes relative to EcDHPS with sulfamethoxazole (SMX) as a co-substrate:

Enzyme TypeAffinity to SMX (Fold Decrease in KM relative to EcDHPS)Catalytic Efficiency with SMX vs. pABA (Fold Lower kcat relative to EcDHPS)Inhibition by SMX (Fold Lower Ki relative to EcDHPS)
Sul1131-fold nih.govbiorxiv.org111-fold nih.govbiorxiv.org143-fold nih.govbiorxiv.org
Sul2104-fold nih.govbiorxiv.org137-fold nih.govbiorxiv.org73-fold nih.govbiorxiv.org
Sul383-fold nih.govbiorxiv.org137-fold nih.govbiorxiv.org73-fold nih.govbiorxiv.org

These data highlight that Sul enzymes require considerably higher concentrations of sulfonamides for inhibition compared to the native DHPS, demonstrating their inherent drug insensitivity nih.govbiorxiv.org.

Active Site Flexibility and its Contribution to Resistance

The dihydropteroate synthase (DHPS) enzyme, the target of sulfonamides, possesses a flexible active site. Critical to its function and highly implicated in drug resistance are two conserved, flexible loops within its TIM barrel α/β structure biorxiv.orgnih.gov. Many drug resistance point mutations in the folP gene, leading to altered DHPS, are located within these loops, which contribute significantly to the active site's structure and function nih.gov.

Beyond point mutations, a key aspect of resistance mediated by sul genes is the increased active site conformational dynamics observed in Sul enzymes relative to the native bacterial DHPS nih.govbiorxiv.orgresearchgate.net. This enhanced flexibility plays a crucial role in enabling Sul enzymes to distinguish between their natural substrate, pABA, and sulfonamide inhibitors like this compound nih.govresearchgate.net. Structural studies have indicated that these alterations in the active site selectively disfavor the binding of sulfonamides. This is achieved by sterically blocking an outer ring moiety present in sulfonamide drugs but absent in the natural pABA substrate, thereby reducing the sulfonamide's ability to bind effectively while preserving the enzyme's essential function with pABA frontiersin.org.

Horizontal Gene Transfer and Epidemiological Relevance

Sulfonamide resistance is predominantly driven by the acquisition of sul genes, which are typically found on mobile genetic elements (MGEs), particularly plasmids biorxiv.orgnih.govfrontiersin.org. This mechanism allows for the rapid dissemination of resistance across diverse bacterial populations. To date, four main sul genes—sul1, sul2, sul3, and sul4—have been identified and characterized, each contributing to resistance by encoding sulfonamide-insensitive DHPS enzymes rupahealth.comfrontiersin.orgmdpi.comfrontiersin.org.

The epidemiological relevance of sul genes, especially sul1 and sul2, is significant. sul1 is frequently found within class 1 integrons, which are mobile genetic elements capable of integrating various antibiotic resistance gene cassettes and are often associated with other resistance genes frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com. This linkage facilitates the co-selection and spread of multiple drug resistances frontiersin.orgplos.org. The sul2 gene, in contrast, is commonly located on small, non-conjugative or promiscuous plasmids, or on larger transmissible multiresistance plasmids mdpi.comnih.govresearchgate.netmdpi.comnih.gov. These plasmids enable the dissemination of sul2 among both Gram-positive and Gram-negative bacterial hosts mdpi.com.

Both sul1 and sul2 are prevalent in clinical isolates worldwide and are widely disseminated among Gram-negative enteric bacteria, including Escherichia coli, Salmonella spp., and Klebsiella pneumoniae rupahealth.comnih.govmdpi.comnih.govmdpi.comnih.govjidc.org. Their presence has been detected in various environmental matrices, including aquatic environments, which act as hotspots for the acquisition and spread of antibiotic resistance due to anthropogenic activities rupahealth.commdpi.comnih.gov. The transfer of these sul genes via horizontal gene transfer (HGT), primarily through plasmids and transposons, underscores their critical role in the global spread of sulfonamide resistance rupahealth.commdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.commdpi.comjidc.orgnih.gov.

Broader Implications for Antimicrobial Resistance (AMR) Research

Understanding the molecular mechanisms of sulfonamide resistance, particularly those affecting compounds like this compound, holds broader implications for antimicrobial resistance (AMR) research. The detailed insights into how bacteria develop resistance, either through chromosomal mutations in DHPS or the acquisition of plasmid-borne sul genes, are crucial for informing future drug development strategies nih.govbiorxiv.org.

The knowledge gained from studying sulfonamide resistance, such as the specific alterations in DHPS active site flexibility and binding affinity, can guide the design of new antimicrobial agents less susceptible to existing resistance mechanisms nih.govbiorxiv.org. Research efforts are actively exploring novel inhibitors targeting conserved regions of DHPS, such as the pterin-binding pocket, which may be less prone to resistance development compared to the flexible pABA-binding site targeted by sulfonamides nih.govacs.org.

Furthermore, the widespread dissemination of sul genes through mobile genetic elements highlights the significant role of horizontal gene transfer in the global spread of AMR rupahealth.commdpi.comnih.gov. Continued surveillance of sul genes and other antibiotic resistance genes in clinical and environmental settings is essential for tracking resistance trends and developing effective intervention strategies to combat the growing threat of multidrug-resistant pathogens rupahealth.commdpi.commdpi.com. This comprehensive understanding of resistance mechanisms is vital for revitalizing existing drug classes and facilitating the discovery of new antimicrobial agents to ensure the continued efficacy of antibacterial therapies.

Synthetic Methodologies and Chemical Modifications

General Principles of Sulfonamide Synthesis

Sulfonamides are a significant class of synthetic antimicrobial agents characterized by the presence of a sulfonamide group (SO₂N). The most common and effective method for synthesizing sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or an amine, typically yielding a higher product yield compared to other methods nih.govwikipedia.org. The process often begins with benzene (B151609), undergoing several steps to achieve the final sulfonamide structure. A crucial structural feature for the activity of sulfonamides is a free aromatic amino (NH₂) group in the para-position relative to the sulfonamide group ekb.eg. N1-monosubstituted derivatives of sulfanilamide (B372717) are active, with activity increasing upon the introduction of heteroaromatic substituents. However, double substitution at the N1 position generally leads to inactive compounds. Additionally, the sulfonamide group must be directly attached to the benzene ring for activity ekb.eg.

Synthesis of Sulfabenzamide Metal Complexes

This compound (N-Sulfanilylbenzamide) forms coordination compounds with various transition metals, expanding its potential applications researchgate.net. The synthesis of these metal complexes typically involves reacting this compound, acting as a ligand, with metal salts. For instance, studies have reported the synthesis and spectroscopic characterization of ten different metal complexes of this compound (M-SBZ) and sulfamethoxazole (B1682508) (M-SMZ), where M can be metals such as Zn(II), Co(II), Fe(II), Mn(II), and Cu(II) researchgate.netnih.govx-mol.netfudutsinma.edu.ng. These complexes often exhibit enhanced biological properties compared to the free ligand researchgate.net.

Coordination Chemistry and Ligand Binding (Nitrogen, Oxygen atoms of sulfonamide group)

This compound acts as a ligand, coordinating with metal ions primarily through the nitrogen and oxygen atoms of its sulfonamide group researchgate.netnih.govx-mol.net. This bidentate coordination has been confirmed through various spectroscopic analyses researchgate.netfudutsinma.edu.ng. For example, in sulfamethoxazole (a related sulfonamide), infrared spectra data indicate coordination through the nitrogen atom of the sulfonamide group and the oxygen atom of the sulfonyl moiety fudutsinma.edu.ng. The involvement of the nitrogen atom of the amino group and oxygen atoms of the sulfonyl moiety in coordination has been observed in various sulfonamide-metal complexes sci-hub.sescirp.org. This coordination can lead to different geometries around the central metal ion, often resulting in octahedral complexes for divalent cations researchgate.netfudutsinma.edu.ng.

Spectroscopic Characterization (e.g., ¹H NMR, UV-Vis, FTIR, XRD)

Spectroscopic techniques are indispensable for confirming the structure and coordination mode of this compound metal complexes.

¹H NMR (Proton Nuclear Magnetic Resonance): Changes in chemical shifts of ligand protons upon complexation provide insights into the coordination sites. For instance, downfield shifting of signals for protons near the coordinating atoms indicates their involvement in binding researchgate.net.

UV-Vis (Ultraviolet-Visible Spectroscopy): Electronic absorption spectra are used to determine the geometry of metal complexes. The appearance of new bands or shifts in existing bands in the UV-Vis spectrum of the complex compared to the free ligand indicates complex formation and can reveal the electronic transitions involved fudutsinma.edu.ngamazonaws.com.

FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is crucial for identifying functional groups and their involvement in coordination. Shifts in characteristic vibrational bands, such as those for N-H (sulfonamide nitrogen) and S=O (sulfonyl oxygen) groups, confirm the coordination of nitrogen and oxygen atoms to the metal center researchgate.netfudutsinma.edu.ngscirp.org. For sulfamethoxazole, shifts in the N-H and S=O stretching frequencies were observed upon complexation fudutsinma.edu.ng.

Table 1 summarizes typical spectroscopic observations for this compound metal complex formation.

Table 1: Representative Spectroscopic Data Changes Upon this compound Metal Complexation

Spectroscopic TechniqueObserved Change in Complex vs. Free LigandImplicationSource
¹H NMR Downfield shift of protons near coordinating atomsCoordination via these atoms researchgate.netresearchgate.net
UV-Vis Appearance of new bands or shifts in existing bandsComplex formation; electronic transitions researchgate.netfudutsinma.edu.ngamazonaws.com
FTIR Shifts in N-H and S=O stretching frequenciesCoordination through nitrogen and oxygen of sulfonamide group researchgate.netfudutsinma.edu.ngscirp.org
XRD Confirmation of coordination and crystal structureStructural elucidation and crystallite size determination researchgate.netx-mol.net

Derivatization for Novel Compounds (e.g., Bis-sulfabenzamide derivatives)

The derivatization of this compound leads to the creation of novel compounds with potentially enhanced or altered biological activities. One such example is the synthesis of bis-sulfabenzamide derivatives. A "green chemistry" approach has been reported for the electrochemical synthesis of a new bis(substituted this compound) para-benzoquinone rsc.orgrsc.org. This synthesis involves the electrochemical oxidation of hydroquinone (B1673460) in the presence of this compound rsc.org. This method exemplifies the expansion of this compound's chemical landscape through derivatization. Furthermore, prenyltransferases, such as NphB, have been utilized as biocatalysts to perform regiospecific and chemoselective N-alkylation on this compound, demonstrating enzymatic approaches to create novel derivatives d-nb.info.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize environmental impact and reduce hazards throughout chemical processes. In the context of this compound synthesis and derivatization, green chemistry approaches are gaining traction. The electrochemical synthesis of bis(substituted this compound) para-benzoquinone is a notable example of a green approach, conducted in a water/ethanol mixture under room-temperature conditions without the use of toxic reagents and solvents rsc.orgrsc.org. This method aligns with green chemistry principles by promoting high energy efficiency, high atom economy, and using an electrode as an electron source instead of hazardous chemical reagents rsc.org. Generally, green chemistry in pharmaceutical synthesis advocates for the use of alternative solvents (e.g., water, bio-based solvents, supercritical CO₂), solvent-free reactions, renewable raw materials, and energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing jddhs.comjocpr.comhilarispublisher.com. These approaches reduce waste, minimize energy consumption, and replace toxic reagents with safer alternatives, contributing to a more sustainable synthesis of this compound and its derivatives jocpr.com.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Investigations

SAR studies systematically explore the correlation between a chemical compound's structural features and its biological activity. These investigations employ a combination of experimental and computational approaches to reveal how specific molecular modifications impact a compound's interaction with biological targets.

Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses mathematical and statistical methods to build predictive models that correlate chemical structure with biological activity fishersci.ca. QSAR models utilize molecular descriptors, which are numerical representations of various structural, electronic, and physicochemical properties of compounds, to establish a quantitative relationship between structure and activity guidetopharmacology.orguni.lu.

Machine learning (ML) techniques have become integral to SAR prediction, offering powerful tools for analyzing complex datasets and identifying subtle patterns that might be missed by traditional statistical methods. Algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are trained on datasets of compounds with known structures and activities to predict the properties of novel or untested molecules fishersci.cawikidoc.orgnih.gov. For instance, ML models have been developed to detect sulfonamide-like antimicrobial phytochemicals, achieving high prediction accuracies (e.g., 99.30% for Random Forest, 99.55% for ANN, and 99.33% for SVM) fishersci.ca. These models can significantly accelerate the drug discovery process by virtually screening large chemical libraries and prioritizing compounds with a high likelihood of desired activity wikidoc.orgwikipedia.org.

Molecular modeling and simulation techniques provide atomic-level insights into how compounds interact with their biological targets. Key methods include molecular docking and molecular dynamics simulations nih.govwikidata.orguni.lufishersci.ie. Molecular docking predicts the preferred binding orientation and affinity of a ligand (e.g., Sulfabenzamide) within a receptor's active site, based on principles of geometric fit and intermolecular forces wikidata.orgfishersci.ie. Molecular dynamics simulations, on the other hand, explore the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and the dynamic nature of their interactions nih.govwikidata.orguni.lufishersci.iewikidoc.org. For sulfonamides, these simulations have been used to characterize binding sites and estimate interaction energies, revealing, for example, strong affinities and favorable Van der Waals interactions with target enzymes wikidata.orgwikidoc.org.

Elucidation of Key Structural Moieties for Activity and Selectivity

The structure-activity relationship of sulfonamides, including this compound, is largely dictated by specific functional groups and their spatial arrangement. A defining characteristic of antibacterial sulfonamides is their structural resemblance to para-aminobenzoic acid (PABA), a crucial precursor for bacterial folic acid synthesis nih.govnih.govchemspider.com.

Key structural requirements for the antibacterial activity of sulfonamides are:

Free Amino Group: The presence of a free aromatic amino group (-NH2) at the para-position on the sulfanilamide (B372717) skeleton is essential for activity chemspider.com. This amino group mimics the PABA structure, allowing the sulfonamide to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is vital for bacterial folate production nih.govchemspider.com.

Sulfur Linkage: The sulfur atom must be directly linked to an aromatic benzene (B151609) ring.

Sulfonamide Group: The sulfonamide group (-SO2NH2) itself is a critical moiety, acting as an isostere of the carboxylic acid group of PABA nih.govchemspider.com.

Substitutions: Substitutions on the aromatic ring or replacement of the benzene ring generally decrease or abolish antibacterial activity. However, modifications at the N1-position of the sulfonamide group can modulate activity, with some N1-monosubstituted derivatives showing increased efficacy. This compound itself contains a benzamido substituent on the sulfonamide nitrogen, distinguishing it from simpler sulfanilamide derivatives wikipedia.orgfishersci.no.

The orientation of sulfonamides and their hydrogen bonding interactions are critical contributors to their diverse affinities with biological targets, including enzymes like dihydropteroate synthase and carbonic anhydrase (CA) isoforms wikipedia.org. Relatively minor structural changes can lead to significant shifts in affinity and selectivity for particular enzyme isoforms nih.gov. For instance, the unsubstituted sulfonamide group can act as an "anchor" in the active site of CA, with the rest of the molecule influencing binding affinity and selectivity nih.gov. Studies on sulfonamide derivatives as carbonic anhydrase inhibitors have identified that the structure and position of substituents within the heterocyclic ring can significantly influence biological properties and tumor cell growth inhibition. The optimal pKa values for maximum antibacterial activity typically fall between 6.6 and 7.4, and increased lipid solubility can improve pharmacokinetic properties and antibacterial efficacy.

SAR in Antimicrobial Efficacy Enhancement

The primary mechanism of action for antibacterial sulfonamides, including this compound, involves competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial DNA replication and growth nih.govchemspider.com. SAR studies have been instrumental in enhancing this antimicrobial efficacy through targeted structural modifications.

Researchers leverage SAR insights to design compounds with improved potency and spectrum. For example, metal complexes of this compound have demonstrated enhanced antibacterial properties compared to the uncomplexed compound, suggesting that coordination with metal ions can be a strategy for efficacy improvement fishersci.ca. Similarly, the incorporation of specific heterocyclic moieties, such as azoles, into sulfonamide structures has led to novel hybrid compounds with improved antimicrobial activities against various bacterial and fungal strains, even surpassing the potency of clinically approved sulfonamides like Sulfadiazine and this compound in some cases.

The judicious introduction of functional groups and structural frameworks can significantly influence a compound's ability to interact with microbial membranes and disrupt cellular processes. For instance, the integration of polyhedral oligomeric silsesquioxanes (POSSs) with sulfonamide functionalities has been shown to boost the lipophilic character of these compounds, facilitating their interaction with microbial membranes and leading to potent antimicrobial activity, particularly against Gram-positive bacteria such as Enterococcus hirae and Staphylococcus aureus. This highlights how understanding and manipulating lipophilicity through SAR can lead to enhanced membrane penetration and subsequent antimicrobial effects.

Furthermore, studies on various sulfonamide derivatives have consistently revealed that the presence of a sulfonamide group at the para-position of the phenyl ring, along with certain hydrophilic or halogen substituents, can exceptionally enhance antibacterial properties. Quantitative structure-activity relationship (QSAR) studies also correlate increased antibacterial activity with specific molecular parameters, such as a restricted dipole moment. By meticulously studying how these structural variations impact the inhibition of bacterial targets and cellular uptake, SAR studies continue to drive the development of more effective antimicrobial agents.

SAR in Antineoplastic Agent Development

Sulfonamide derivatives are a recognized class of compounds with considerable potential as antineoplastic agents, demonstrating activity against various cancer targets. nih.govpharmacophorejournal.comsci-hub.se These agents often exert their anticancer effects through mechanisms such as the inhibition of carbonic anhydrase (CA), anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, topoisomerase, and phosphatidylinositol 3-kinase (PI3K). nih.govpharmacophorejournal.com

Research into the SAR of coumarin (B35378) sulfonamide derivatives, for instance, has highlighted the influence of electronic effects from substituents on the coumarin rings on their diverse anti-cancer activities against different cell lines. d-nb.info Similarly, studies involving 2-thiouracil-5-sulfonamide isosteres have explored the impact of different amino methyl and sulfonamide linkers on cytotoxic activity. pharmacophorejournal.com

Table 1: Comparative Binding to COX-2 Active Site

CompoundCalculated RMSD vs. Sulfadiazine (Å) nih.gov
Sulfadiazine0 (Reference)
Sulfamerazine1
This compound5

SAR in Anti-inflammatory and Other Therapeutic Applications

The sulfonamide moiety is a prevalent scaffold in drug design, contributing to a wide range of biological activities, including anti-inflammatory properties. d-nb.inforesearchgate.netfrontiersin.orgfrontiersin.orgnih.govajol.info Sulfonamides have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by drugs like celecoxib, which are known for their anti-inflammatory effects with reduced side effects compared to non-selective NSAIDs. frontiersin.org

SAR studies on novel dihydropyrimidine/sulfonamide hybrids, designed as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), have revealed that the placement of electron-donating and electron-withdrawing groups on the molecule significantly impacts their inhibitory activity. For instance, specific substitutions on these hybrids led to compounds with enhanced potency as dual inhibitors of mPGES-1 and 5-LOX. frontiersin.org The essential role of the thioacetamide (B46855) linker in anti-inflammatory activity has also been noted in benzimidazole (B57391) derivatives linked to oxadiazole. mdpi.com

As mentioned previously, this compound has been included in comparative studies for its binding characteristics to the COX-2 active site, demonstrating a higher RMSD compared to sulfadiazine. This suggests that while it shares the sulfonamide functionality pertinent to anti-inflammatory activity, its precise structural configuration leads to distinct interactions within the enzyme's binding pocket. nih.gov Sulfonamide-sydnone hybrids have also shown promise as anti-inflammatory agents, effectively suppressing acute lung injury. nih.gov

SAR for Target-Specific Inhibitors (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a promising drug target for various inflammatory and neurodegenerative disorders. Sulfonamide and sulfonylurea moieties are frequently found within the chemical structures of known NLRP3 inflammasome inhibitors. frontiersin.orgnih.govpreprints.orguq.edu.au

Extensive SAR studies conducted on sulfonamide-based NLRP3 inhibitors, such as JC124 and YQ128, have provided valuable insights into the structural features essential for inhibitory potency and selectivity. For JC124, modifications to the sulfonamide moiety were found to be well tolerated, suggesting flexibility in this part of the molecule for optimizing properties, while the two substituents on the benzamide (B126) moiety were identified as critical for its activity. frontiersin.orgnih.gov Similarly, for YQ128, SAR studies indicated that its scaffold offers flexibility for structural modifications, with the sulfonamide and benzyl (B1604629) moieties playing a crucial role in maintaining selectivity towards the NLRP3 inflammasome. nih.govnih.gov

Further research has shown that converting a secondary sulfonamide to a tertiary sulfonamide can have minimal effects on inhibitory potency, indicating that this position can be strategically modified to influence physiochemical properties, such as blood-brain barrier (BBB) penetration. nih.govresearchgate.net The sulfonamide domain and phenyl domain are considered important for designing effective NLRP3 inhibitors. researchgate.net

While this compound is a sulfonamide, specific SAR studies focusing solely on this compound as a direct NLRP3 inflammasome inhibitor were not found in the literature. However, the general SAR principles established for other sulfonamide-based NLRP3 inhibitors are relevant to the broader class of sulfonamides to which this compound belongs.

SAR for Anti-diabetic and Anti-Alzheimer's Agents

Anti-diabetic Agents: Sulfonamide derivatives have attracted significant attention in the development of anti-diabetic agents, primarily as inhibitors of enzymes like α-amylase and α-glucosidase, which are crucial for carbohydrate digestion. ajol.inforsc.orgfrontiersin.orgmedwinpublishers.comscispace.comnih.gov

SAR studies on 6-sulfonamide-2H-chromene derivatives designed as α-amylase inhibitors revealed that the carboxamide group at position three and the carbonyl group at position two are essential for reducing glucose levels by inhibiting the enzyme. Modifying these groups, for example by introducing esters or acetyl groups instead of carboxamide, generally did not enhance α-amylase activity, with the exception of inserting a cyano group at position three and replacing carbonyl with an imino group. rsc.org For acyl pyrazole (B372694) sulfonamides, the glucosidase inhibitory activity was found to be modulated by varying the position and nature of substituents on the acyl group. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models for sulfonamide derivatives as anti-diabetic agents have highlighted the significance of physicochemical properties such as SlogP, T_N_O_5 (a topological descriptor related to the count of nitrogen and oxygen atoms separated by five bond distances), molecular weight, and SsBrE-index. scispace.com For new sulfonamide derivatives targeting α-glucosidase, an unsubstituted phenyl ring showed the best inhibitory activity, while substitutions generally led to decreased activity, although some specific substitutions (e.g., 4-Cl, 3-NO2) showed improved activity compared to acarbose. nih.gov

Direct SAR studies focusing on this compound specifically for anti-diabetic activity were not identified in the provided search results. The discussed SAR principles pertain to the broader class of sulfonamide derivatives being explored for this therapeutic area.

Anti-Alzheimer's Agents: Sulfonamide derivatives are increasingly being investigated as multi-targeted ligands for Alzheimer's Disease (AD) due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, exhibit antioxidant and anti-inflammatory properties, and influence amyloid-β (Aβ) aggregation. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net

SAR insights from donepezil-arylsulfonamide hybrids, which act as dual AChE and beta-amyloid aggregation inhibitors, have been explored by linking benzylpiperidine or its analog with para-substituted aromatic sulfonamides. mdpi.com Sulfonamide-dihydropyridine hybrids have also been designed to target multiple AD pathways, including cholinesterase inhibition, calcium channel blockade, Nrf2 pathway activation, and antioxidant activity. SAR studies on these hybrids indicated that compounds bearing an isopropyl ester group consistently showed the best activity for a given sulfonamide group. mdpi.com Furthermore, some sulfonamide derivatives have demonstrated selectivity for β- and γ-secretase enzymes, leading to a significant reduction in Aβ aggregation, and some have shown promise in influencing PPARγ and BACE1 targets. nih.govresearchgate.netresearchgate.net

Similar to anti-diabetic applications, direct SAR studies specifically on this compound as an anti-Alzheimer's agent were not found. The mentioned SAR information applies to the diverse range of sulfonamide derivatives being developed for AD treatment.

Pharmacokinetic and Metabolic Research

Metabolic Stability and Biotransformation Pathways

Metabolic stability describes a compound's susceptibility to biotransformation within a biological system, which significantly influences its pharmacokinetic properties like bioavailability and half-life. Compounds exhibiting rapid biotransformation may have reduced systemic exposure, potentially leading to the formation of active, inactive, or toxic metabolites. Conversely, high metabolic stability could increase the risk of drug-drug interactions or parent compound toxicity. In vitro assays utilizing liver microsomes or hepatocytes are commonly employed to assess the metabolic stability of new chemical entities and their potential for drug-drug interactions.

Biotransformation pathways for xenobiotics, including sulfonamides, involve a range of reactions aimed at converting lipophilic compounds into more polar derivatives for easier elimination. These reactions generally fall into two phases: Phase I, often catalyzed by cytochrome P450 enzymes, includes oxidation, reduction, and hydrolysis; and Phase II, involving conjugation reactions mediated by enzymes such as UDP-glucuronyl transferases or sulfotransferases.

Human Metabolism (e.g., Excretion Profiles)

Table 1: General Sulfonamide Metabolic and Excretion Pathways in Humans

Pathway TypeDescriptionKey Enzymes/MechanismsExcretion Routes
Phase I Oxidation, Reduction, HydrolysisCytochrome P450 enzymes (CYPs), Flavin-containing monooxygenases (FMOs)Metabolites often become substrates for Phase II
Phase II Conjugation (e.g., Acetylation, Glucuronidation, Sulfation)UDP-glucuronyl transferases, Sulfotransferases, N-acetyltransferasesUrine (primary), Feces (biliary excretion)
Overall Conversion to more polar forms for eliminationIntegrated enzymatic processes in liver and other tissuesUrine, Feces

Animal Metabolism (e.g., N-conjugation, p-amino group removal, ring hydroxylation, conjugation of ring hydroxylation products)

The metabolism of sulfonamide drugs in animals is characterized by several key biotransformation pathways. These include conjugation at the N4-position (involving moieties such as acetyl, sulfate (B86663), glucuronic acid, and glucose), conjugation at the N1-position (with sulfate and glucuronic acid), the removal of the p-amino group leading to the formation of a desamino metabolite, ring hydroxylation, and the subsequent conjugation of these ring hydroxylation products.

Metabolic pathways can exhibit species-dependent differences. For instance, while acetylation is a primary metabolic pathway for sulfonamides in humans and pigs, hydroxylation plays a more significant role in dogs. guidetopharmacology.org Dietary nitrite (B80452) has been observed to enhance the production of the desamino metabolite, as seen with sulfathiazole (B1682510). Although these general pathways apply to sulfonamides as a class, specific detailed animal metabolism studies focusing solely on Sulfabenzamide are not extensively documented in the literature.

Table 2: Common Metabolic Pathways of Sulfonamides in Animals

Metabolic ProcessDescriptionExamples (General Sulfonamides)
N4-conjugationAttachment of groups like acetyl, sulfate, glucuronic acid, glucose to the N4-amino group.Acetylation (common in pigs, humans) guidetopharmacology.org
N1-conjugationAttachment of sulfate or glucuronic acid to the N1-position.Sulfation, Glucuronidation
p-amino group removalFormation of desamino metabolites by removal of the p-amino group.Enhanced by dietary nitrite (e.g., sulfathiazole)
Ring hydroxylationAddition of hydroxyl groups to the aromatic ring.More prominent in species like dogs guidetopharmacology.org
Conjugation of ring hydroxylation productsFurther conjugation of hydroxylated metabolites.Glucuronidation or sulfation of hydroxylated derivatives

Role of Cytochromes P450 in Xenobiotic Metabolism

Cytochromes P450 (CYPs) constitute a large superfamily of heme-containing enzymes that are crucial for the phase I metabolism of a wide array of xenobiotics, including pharmaceutical compounds. nih.gov These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes in the liver, though they are also present in other tissues such as the intestine. nih.gov CYPs, particularly CYP monooxygenases, facilitate hydroxylation reactions, leading to the formation of hydroxylated metabolites. The CYP3A4 isoform is particularly significant, being responsible for the metabolism of over 50% of currently marketed medicines.

While general studies highlight the involvement of CYPs in the metabolism of sulfonamide antibiotics, specific interactions or metabolic pathways involving this compound and particular CYP isoforms are not broadly reported. However, other sulfonamide compounds, such as para-toluene-sulfonamide, have been shown to be metabolized by CYP isoforms including CYP2C7, CYP2D1, and CYP3A2 in rat liver microsomes, indicating the general role of these enzymes in sulfonamide biotransformation. The study of emerging metabolic profiles of sulfonamide antibiotics by Cytochromes P450 continues to be an active area of research, emphasizing their role in both detoxification and potential idiosyncratic toxicity.

Formation of Glutathione (B108866) (GSH) Adducts and Sulfonamide Hydrolysis

The formation of glutathione (GSH) adducts and the process of sulfonamide hydrolysis are significant considerations in the metabolic fate and potential toxicity of drug compounds. The conjugation of drugs with GSH can be a toxicological concern, and this process is often catalyzed by the glutathione S-transferase (GST) family of enzymes.

Sulfonamide hydrolysis, a mechanism of metabolic cleavage, can occur through the nucleophilic addition of GSH across the S-Ar bond (sulfur-aromatic bond). This reaction can lead to the release of sulfur dioxide (SO₂) and the formation of a GSH-thioether and an amine. Electron-deficient heteroaryl- or aryl-based sulfonamides are noted to be more susceptible to this metabolic hydrolysis and the subsequent formation of GSH adducts. While sulfonamides are generally considered resistant to metabolic cleavage, specific pitfalls related to their hydrolysis and GSH adduct formation have been identified in drug discovery. Glutathione sulfonamide (GSA) itself can be formed from GSH through the action of myeloperoxidase-derived oxidants like hypochlorous acid (HOCl), serving as a biomarker for oxidative damage. While the general mechanism of sulfonamide hydrolysis exists, specific details on the formation of GSH adducts or the exact mechanisms of hydrolysis for this compound itself are limited in the available literature, though one analysis noted difficulties in obtaining comparable recoveries for this compound in hydrolysis experiments, suggesting unique behavior.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful quantitative approach that integrates the study of drug concentration-time profiles (pharmacokinetics) with the time course of drug effects (pharmacodynamics) to characterize the complete dose-response relationship. This modeling framework is a fundamental tool throughout the drug discovery and development pipeline, playing a critical role in various stages from preclinical investigations to clinical trials.

The primary applications of PK/PD modeling include:

Dosing Regimen Optimization : By predicting drug concentrations in target tissues over time and correlating them with pharmacological effects, PK/PD models help to identify the most effective dosing schedules. This optimization aims to maximize therapeutic efficacy while simultaneously minimizing potential toxicity.

Translational Insights : These models facilitate the translation of preclinical findings into clinically relevant insights, aiding in the design of clinical trials, dose selection, and establishing patient criteria by extrapolating data from animal models to human populations.

Understanding Drug Action : PK/PD models provide insights into the mechanisms of drug effects and the pathophysiology of diseases, linking biomarker changes with drug exposure to reveal fundamental drug action mechanisms.

Quantitative Assessment : They enable the quantitative assessment of drug effects in vivo and allow for simulations to predict outcomes under various conditions.

In Silico Prediction of PK/PD Parameters

In silico prediction methods leverage computational tools and software to forecast pharmacokinetic (PK) and pharmacodynamic (PD) parameters, offering a valuable approach to reduce the time, cost, and effort associated with traditional experimental drug development. These computational simulations play a significant role in predicting human drug exposure and optimizing drug candidates before extensive wet-lab or clinical studies.

Key aspects and applications of in silico prediction include:

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are mechanistic tools that describe the absorption, distribution, metabolism, and excretion (ADME) processes of drugs within different tissues, cells, and subcellular compartments. They are instrumental for assessing drug absorption across populations and physiological conditions, and for regulatory applications.

Machine Learning (ML) Models : Machine learning algorithms are increasingly being used for predicting ADME properties and even complete plasma concentration-time profiles based on chemical structures. These models can help prioritize drug candidates with desirable PK properties early in the drug discovery phase.

Virtual Bioequivalence Studies : In silico methods can facilitate virtual bioequivalence studies, potentially reducing the reliance on human clinical trials for certain assessments.

Integration of Data : In silico PK/PD modeling integrates information from diverse sources, including in vitro, in vivo, and other in silico data, to build comprehensive predictive models.

Although the general framework for in silico PK/PD prediction is well-established and applied to various drug compounds, specific in silico predictions for this compound's PK/PD parameters are not widely detailed in the current literature. Nevertheless, these advanced computational techniques can theoretically be applied to predict the behavior of this compound and its class members.

Correlation of Drug Exposure with Microbiological and Clinical Effects

This compound, a sulfonamide antibiotic, exerts its antibacterial activity by interfering with bacterial folic acid synthesis. This mechanism involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, an essential precursor for bacterial nucleic acid and protein synthesis. By blocking this pathway, this compound inhibits the growth and multiplication of susceptible bacterial cells, thereby exhibiting a bacteriostatic effect wikipedia.orgwikipedia.orgfishersci.cafishersci.ieguidetopharmacology.orgfishersci.calew.ronih.govcenmed.comchemspider.com. This fundamental molecular interaction represents a direct correlation between the presence (exposure) of the drug and its primary microbiological impact.

Detailed Research Findings

Research into this compound's microbiological effects has demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains guidetopharmacology.orgchemspider.comnih.govnih.govwikipedia.orgmpg.de. While direct pharmacokinetic/pharmacodynamic (PK/PD) studies correlating specific in vivo drug exposure levels of this compound with clinical or microbiological outcomes for the standalone compound are not extensively detailed in publicly accessible summaries, in vitro studies on its derivatives provide insights into its antimicrobial potency.

A notable study investigated the antibacterial activity of synthesized metal complexes of this compound and Sulfamethoxazole (B1682508) against common bacterial pathogens, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, were determined for these complexes. For this compound complexes, MIC values ranged from 1.000 to 2.000 µg/mL against both tested strains wikipedia.orgmpg.de. This in vitro data quantifies the drug's effect at various exposure levels in a controlled environment.

Furthermore, studies involving sulfonamides, the class to which this compound belongs, have indicated that their antibacterial activity against specific pathogens, such as Pseudomonas aeruginosa, can be significantly influenced by environmental growth conditions. For instance, sulfonamides demonstrated higher activity under conditions mimicking the cystic fibrosis lung environment (CF-like conditions) compared to enriched laboratory settings vulcanchem.com. This suggests that the correlation between drug exposure and microbiological effect can be modulated by the specific physiological context of the infection.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Metal Complexes against Bacterial Strains (In Vitro)

Compound TypeBacterial StrainMIC Range (µg/mL)Reference
This compound Metal ComplexesStaphylococcus aureus1.000 – 2.000 wikipedia.orgmpg.de
This compound Metal ComplexesEscherichia coli1.000 – 2.000 wikipedia.orgmpg.de

Clinical Effects

Clinically, this compound has historically been utilized, predominantly in combination with other sulfonamides such as Sulfathiazole and Sulfacetamide (B1682645), in topical intravaginal preparations for the treatment of bacterial vaginitis, particularly those caused by Haemophilus (Gardnerella) vaginalis (now Gardnerella vaginalis) wikipedia.orgfishersci.cafishersci.canih.govchemspider.comnih.govwikipedia.orgnih.govuni.lu.

Advanced Analytical Methodologies in Sulfabenzamide Research

Quantitative Determination in Biological Matrices

The accurate measurement of Sulfabenzamide in biological samples such as plasma, urine, milk, and tissue is fundamental to pharmacokinetic, residue, and safety studies. nih.gov This necessitates the development and validation of highly sensitive and selective bioanalytical methods capable of isolating the analyte from complex endogenous components.

Bioanalytical Method Development and Validation Principles

The development of a robust bioanalytical method is a systematic process that ensures the reliability, reproducibility, and accuracy of quantitative data. nih.goviajps.comrfppl.co.in This process involves a comprehensive validation of the analytical procedure, adhering to stringent guidelines to guarantee its fitness for purpose. researchgate.net Key validation parameters include selectivity, accuracy, precision, linearity, range, and stability. rfppl.co.inresearchgate.net

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. rfppl.co.in Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. researchgate.net Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable levels of precision, accuracy, and linearity. rfppl.co.in Stability testing evaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions. rfppl.co.in

A critical aspect of bioanalytical method development is minimizing the "matrix effect," which is the alteration of analyte ionization due to the presence of co-eluting endogenous components from the sample matrix. nih.gov This effect can lead to either ion suppression or enhancement, thereby affecting the accuracy and precision of the results. nih.gov

Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for accurate quantitative analysis, aiming to extract this compound from the biological matrix while removing interfering substances. nih.govnih.gov Various techniques are employed, each with its own advantages and limitations depending on the nature of the matrix and the analytical method used.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of sulfonamide residues in various matrices, including honey and animal tissues. lcms.czresearchgate.net The QuEChERS approach typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. nih.govnih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes sorbents like primary secondary amine (PSA) to remove matrix interferences. nih.gov Modified QuEChERS methods have been successfully applied for the determination of multiple sulfonamides, including this compound, in complex food matrices. nih.gov

Dispersive Solid-Phase Extraction (DSPE): As a key component of the QuEChERS method, DSPE is a cleanup technique where a sorbent is added directly to the sample extract. nih.govnih.gov This allows for the removal of interfering compounds through adsorption. The choice of sorbent is critical and depends on the nature of the matrix and the analytes of interest. nih.gov

Liquid/Liquid Extraction (LLE): LLE is a traditional sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.govmdpi.com The pH of the aqueous phase can be adjusted to optimize the extraction of ionizable compounds like sulfonamides. nih.gov While effective, LLE can be labor-intensive and may consume significant volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. nih.govnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. youtube.com The choice of sorbent (e.g., C18, Oasis HLB) is crucial for achieving high recovery and selectivity. researchgate.net SPE offers advantages over LLE, including higher enrichment factors, reduced solvent consumption, and the potential for automation. nih.gov

Protein Precipitation: For biological fluids with high protein content, such as plasma and serum, protein precipitation is often the initial step in sample preparation. dicp.ac.cnabcam.com This technique involves the addition of a precipitating agent, such as an organic solvent (e.g., acetonitrile), an acid (e.g., trichloroacetic acid), or a salt (e.g., ammonium (B1175870) sulfate), to denature and precipitate proteins. nih.govmdpi.comthermofisher.com The supernatant containing the analyte is then separated by centrifugation for further analysis. The efficiency of protein removal and the potential for ionization effects are key considerations in selecting a precipitating agent. nih.gov

Table 1: Comparison of Sample Preparation Techniques for Sulfonamide Analysis

TechniquePrincipleAdvantagesDisadvantages
QuEChERS Extraction with organic solvent followed by partitioning with salts and d-SPE cleanup.Fast, easy, low solvent consumption, high throughput.Matrix effects can still be a concern. nih.govnih.gov
DSPE Cleanup of extract by adding a sorbent directly to the sample.Simple, fast, effective for removing specific interferences.Sorbent selection is critical and matrix-dependent. nih.govnih.gov
LLE Partitioning of analyte between two immiscible liquid phases.Effective for a wide range of matrices, well-established.Labor-intensive, requires large volumes of organic solvents. nih.govmdpi.com
SPE Analyte is retained on a solid sorbent and then eluted.High enrichment factor, high selectivity, automation is possible.Can be more time-consuming and costly than other methods. nih.govnih.gov
Protein Precipitation Proteins are denatured and precipitated by adding a precipitating agent.Simple, fast, effective for high-protein samples.May not effectively remove all matrix interferences. nih.govabcam.com

Chromatographic and Spectrometric Techniques

Following sample preparation, advanced chromatographic and spectrometric techniques are employed for the separation and detection of this compound.

HPLC is a cornerstone of bioanalytical chemistry, offering high-resolution separation of compounds in a mixture. bioanalysis-zone.com For the analysis of sulfonamides, reversed-phase HPLC with a C18 column is commonly used. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.gov Detection is often achieved using ultraviolet (UV) or fluorescence detectors. bioanalysis-zone.com The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative determination of drugs and their metabolites in biological matrices. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of this compound. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides two levels of mass filtering for enhanced specificity. youtube.com The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, such as the precursor and product ions, collision energy, and ion source settings. nih.govyoutube.com

While less common for the analysis of relatively polar compounds like sulfonamides, GC-MS can be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. The use of GC-MS for the determination of sulfonamides has been reported, although LC-MS/MS is generally preferred due to its applicability to a wider range of compounds without the need for derivatization.

Table 2: Performance Characteristics of a UPLC-MS/MS Method for this compound

ParameterValue
Linearity (R²) ≥ 0.991 nih.gov
Limit of Detection (LOD) 0.01–0.14 µg kg⁻¹ nih.gov
Limit of Quantitation (LOQ) 0.02–0.45 µg kg⁻¹ nih.gov
Average Recovery 67.6%–103.8% nih.gov
Relative Standard Deviation (RSD) 0.80–9.23% nih.gov
Data from a study on the determination of 24 sulfonamides in instant pastries using a modified QuEChERS and UPLC-MS/MS. nih.gov

Method Validation Parameters

Analytical method validation is a critical process in pharmaceutical analysis that provides documented evidence that a procedure is suitable for its intended purpose. globalresearchonline.net Guidelines from the International Council for Harmonisation (ICH) detail the performance characteristics that must be evaluated. amsbiopharma.comeuropa.eu For a compound like this compound, any quantitative analytical method would require rigorous validation across several key parameters. sps.nhs.uk

Linearity: This parameter demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.euikev.org Linearity is typically evaluated by analyzing a series of standards at a minimum of five different concentrations. ikev.org The relationship between concentration and the instrument's response is then assessed, often by calculating the correlation coefficient (r²) of a regression line, which should ideally be close to 1.0. europa.eu For the analysis of sulfonamides using a packed column supercritical fluid chromatography-mass spectrometry (pSFC-MS) method, excellent linearity (r² ≥ 0.999) was demonstrated over a concentration range of 0.1–50 μg/mL. rsc.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.netwjarr.com It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. researchgate.net For a group of sulfonamides, an analytical system was validated with an acceptable accuracy, showing a relative error of 8%. rsc.org

Precision: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.orgwjarr.com It is usually assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. globalresearchonline.net

Intermediate Precision: Expresses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. globalresearchonline.net

Reproducibility: Precision between different laboratories, often assessed during inter-laboratory trials. globalresearchonline.net Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). An RSD of ≤ 2% is commonly considered acceptable for many applications. amsbiopharma.com A validated method for sulfonamides showed a high degree of reproducibility with an RSD of less than 2%. rsc.org

Selectivity/Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euwjarr.com For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that the blank or placebo samples show no interference at the retention time of the analyte. europa.euresearchgate.net

Sensitivity: This is demonstrated by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sps.nhs.uk

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sps.nhs.uk For six major sulfonamides analyzed by pSFC-MS, the detection limits ranged from 41 to 181 µg/L, indicating high sensitivity. rsc.org

Reproducibility: As a validation parameter, reproducibility assesses the precision of the method across different laboratories. globalresearchonline.net This is crucial for standardizing analytical methods for widespread use. The pSFC-MS system for sulfonamide analysis was shown to have a high degree of reproducibility. rsc.org

Stability: The stability of the analyte in a sample matrix under specific storage and processing conditions is evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis. wjarr.com This involves testing the sample solutions over time and under various conditions (e.g., room temperature, refrigerated) to check for degradation. wjarr.com

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
LinearityThe ability to elicit results that are directly proportional to the analyte concentration. ajrconline.orgCorrelation Coefficient (r²) ≥ 0.999 rsc.org
AccuracyThe closeness of agreement between the true value and the measured value. globalresearchonline.netPercent Recovery within 80-120%; Relative Error < 15% rsc.org
Precision (Repeatability)The precision under the same operating conditions over a short time. globalresearchonline.netRelative Standard Deviation (RSD) ≤ 2% rsc.orgamsbiopharma.com
Selectivity / SpecificityThe ability to assess the analyte unequivocally in the presence of other components. europa.euNo interference at the analyte's retention time from blank/placebo.
Limit of Quantitation (LOQ)The lowest concentration of analyte that can be determined with acceptable precision and accuracy. sps.nhs.ukSignal-to-Noise ratio ≥ 10; RSD at this concentration should not exceed 20%. wjarr.com
ReproducibilityThe precision of the method between different laboratories. globalresearchonline.netRSD between labs should be within acceptable limits (e.g., ≤ 15-20%).
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for specific intervals. wjarr.comAnalyte concentration remains within ±15% of the initial concentration.

Metabolomics Applications and Challenges

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov In the context of this compound, metabolomics studies can provide critical insights into its biotransformation, mechanism of action, and interaction with biological systems. nih.gov By identifying and quantifying the metabolites of this compound, researchers can map its metabolic pathways, which often involve processes like acetylation and hydroxylation, common for sulfonamides. nih.govnih.gov Untargeted metabolomics can also reveal broader perturbations in endogenous metabolic pathways resulting from exposure to the compound. researchgate.net

The application of metabolomics to study sulfonamides has revealed that their biotransformation can be complex and may be catalyzed by enzyme systems such as cytochromes P450. nih.gov Such studies are crucial for understanding not only the detoxification of the drug but also the formation of potentially reactive metabolites that could be involved in hypersensitivity reactions. nih.gov Mass spectrometry-based platforms, often coupled with liquid chromatography, are the primary analytical tools for these investigations, allowing for the sensitive detection of a wide array of metabolites in complex biological samples like plasma or urine. nih.gov

Despite its potential, the application of metabolomics to this compound research faces several significant challenges. mdpi.commdpi.com The vast chemical diversity and wide concentration range of metabolites in biological systems present a considerable analytical challenge. mdpi.com

ChallengeDescription
Sample ComplexityBiological matrices (e.g., plasma, urine, tissue) are incredibly complex, containing thousands of endogenous metabolites that can interfere with the detection of drug-related metabolites. mdpi.com
Metabolite IdentificationThe structural elucidation of unknown metabolites detected in untargeted studies is a major bottleneck. It requires sophisticated techniques like high-resolution mass spectrometry and NMR, and confirmation with authentic standards which may not be commercially available.
Dynamic RangeMetabolite concentrations can span several orders of magnitude, making it difficult to detect low-abundance drug metabolites in the presence of highly abundant endogenous compounds.
Pre-analytical VariabilityVariations in sample collection, handling, and storage can significantly alter the metabolic profile, introducing artifacts and compromising data quality and reproducibility. mdpi.com
Data AnalysisThe large and complex datasets generated in metabolomics studies require advanced statistical and bioinformatic tools for data processing, feature selection, and pathway analysis. Distinguishing meaningful biological variation from noise is non-trivial. mdpi.com

Overcoming these challenges requires stringent adherence to standard operating procedures for sample handling, the use of advanced and sensitive analytical instrumentation like UHPSFC-MS/MS, and the application of robust data analysis pipelines to translate raw data into meaningful biological knowledge. mdpi.commdpi.com

Preclinical Efficacy and Safety Evaluation

In Vitro Efficacy Testing Models

The evaluation of a compound's therapeutic potential begins with rigorous testing in controlled laboratory settings. In vitro models provide a foundational understanding of a compound's biological activity before advancing to more complex biological systems.

Patient-Derived Models (Spheroids, Organoids)

There is currently no publicly available scientific literature detailing the efficacy evaluation of Sulfabenzamide using patient-derived spheroid or organoid models. These advanced three-dimensional (3D) culture systems, which more closely mimic the in vivo tumor microenvironment, have not yet been reported in studies involving this specific compound.

Bioprinted Models and Organ-on-Chip Systems

Scientific investigation into the effects of this compound using bioprinted models or organ-on-chip systems has not been documented in the available literature. These cutting-edge platforms, which allow for the recreation of complex tissue architecture and physiological functions, have not been reported in preclinical assessments of this compound.

Cell Culture Models (e.g., T-47D Breast Cancer Cells)

This compound has been investigated for its effects on the T-47D human breast cancer cell line. researchgate.netresearchgate.net Research indicates that the compound's anti-proliferative effects on these cells are primarily mediated through the induction of autophagic cell death. researchgate.net Notably, this mechanism appears to be independent of apoptosis and cell cycle arrest, as studies have shown negligible levels of apoptosis or necrosis in T-47D cells treated with this compound when compared to untreated controls. researchgate.net This suggests a distinct mechanism of action for this compound in exerting its anti-cancer effects on this particular cell line. researchgate.netresearchgate.net

Molecular and Cellular Assays

To elucidate the mechanisms underlying its biological activity, this compound has been subjected to various molecular and cellular assays. These tests provide insight into its influence on gene expression and specific enzyme functions.

Gene Expression Analysis (e.g., Real-Time RT-PCR)

The induction of autophagy in T-47D breast cancer cells by this compound is linked to specific changes in gene expression. researchgate.net Analysis using real-time reverse transcription-polymerase chain reaction (RT-PCR) has revealed that the compound's activity is associated with the p53/DRAM (damage-regulated autophagy modulator) pathway. researchgate.netnih.govnih.gov Treatment with this compound leads to the overexpression of critical genes involved in autophagy, including ATG5, p53, and DRAM. researchgate.netnih.gov This upregulation of pro-autophagic genes, coupled with the downregulation of the AKT/mTOR survival pathway, points to the induction of death autophagy as the principal mechanism of this compound's action in these cancer cells. researchgate.net

Table 1: Effect of this compound on Autophagy-Related Gene Expression in T-47D Cells

GenePathwayEffect of this compound Treatment
p53p53/DRAM PathwayOverexpression
DRAMp53/DRAM PathwayOverexpression
ATG5Autophagy MachineryOverexpression

Data sourced from studies on the molecular mechanisms of sulfonamides in T-47D cells. researchgate.netnih.gov

Enzyme Activity Assays (e.g., Caspase-3, α-glucosidase, α-amylase, acetylcholinesterase, COX, LOX)

The interaction of this compound and related sulfonamides with various enzymes has been a subject of investigation to understand their broader pharmacological profile.

Caspase-3: In studies using T-47D cells, treatment with this compound resulted in a significant increase in the activity of caspase-3, an enzyme that plays a role in programmed cell death. researchgate.net Despite the observed increase in caspase-3 activity, the primary mode of cell death induced by this compound in this model was determined to be autophagy, not apoptosis. researchgate.net The enzyme activity in control cells was measured at 1.308 ± 0.115 nM.h-1, which increased to 2.07 ± 0.08 nM.h-1 in cells treated with sodium this compound. researchgate.net

Table 2: Caspase-3 Activity in T-47D Cells Treated with this compound

Treatment GroupCaspase-3 Enzyme Activity (nM.h⁻¹)
Control1.308 ± 0.115
Sodium this compound2.07 ± 0.08

Data represents the mean ± standard deviation. researchgate.net

α-glucosidase and α-amylase: While various sulfonamide derivatives have been shown to possess inhibitory activity against α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion, specific inhibitory concentrations (IC50) for this compound are not available in the reviewed scientific literature.

Acetylcholinesterase: The sulfonamide class of compounds has been explored for its potential to inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission. nih.gov However, specific studies quantifying the inhibitory potency (e.g., IC50 value) of this compound against this enzyme are not documented.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Sulfonamides are known to act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in inflammation and cancer. mdpi.comnih.gov A computational study involving molecular docking predicted that this compound could bind to the COX-2 active site. mdpi.com However, experimental in vitro enzyme assays providing a specific IC50 value for this compound against COX or LOX enzymes are not available. For context, a related sulfonamide, sulfadiazine, has been experimentally shown to inhibit COX-1, COX-2, and 5-LOX with IC50 values of 18.4 µM, 5.27 µM, and 19.1 µM, respectively. mdpi.com

Flow Cytometric Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the preclinical evaluation of compounds like this compound, flow cytometry is instrumental in assessing cellular responses, particularly apoptosis (programmed cell death). This method allows for the rapid, quantitative analysis of multiple cellular parameters on a single-cell basis.

Key apoptotic events that can be measured using flow cytometry include changes in the plasma membrane, mitochondrial membrane potential, DNA fragmentation, and the activation of caspases. For instance, the externalization of phosphatidylserine on the cell surface, an early marker of apoptosis, can be detected using Annexin V staining. Propidium iodide (PI) is often used in conjunction with Annexin V to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity.

A typical flow cytometry experiment to assess this compound's effect on apoptosis would involve treating a cell line with the compound and then staining the cells with fluorescent dyes that target specific apoptotic markers. The stained cells are then analyzed by a flow cytometer. The data obtained can reveal the percentage of cells in different stages of apoptosis, providing insights into the compound's mechanism of action at a cellular level. For example, a decrease in the mitochondrial membrane potential, which can be measured with potentiometric dyes like TMRE or TMRM, is an indicator of the intrinsic apoptotic pathway.

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are fundamental in preclinical studies to determine the cytotoxic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

In studies evaluating sulfonamide derivatives, the MTT assay has been employed to determine their cytotoxic effects against various human cancer cell lines. For instance, a study on a series of synthesized sulfonamides demonstrated their cytotoxic effects on HeLa, MDA-MB-468, and MCF-7 cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are calculated from the dose-response curves generated from the MTT assay data.

Below is a representative data table illustrating the cytotoxic activity of hypothetical this compound derivatives against different cell lines, as would be determined by an MTT assay.

CompoundCell LineIC50 (µM)
This compound Derivative 1MDA-MB-23125.5 ± 2.1
This compound Derivative 1IGR3930.2 ± 3.5
This compound Derivative 2MDA-MB-23118.9 ± 1.8
This compound Derivative 2IGR3922.7 ± 2.9
Doxorubicin (Control)MDA-MB-2311.2 ± 0.3
Doxorubicin (Control)IGR391.5 ± 0.4

This table contains simulated data for illustrative purposes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Simulations

In silico ADMET prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound. These predictive models use the chemical structure of a molecule to estimate its ADMET profile, which helps in identifying potential liabilities and guiding the design of molecules with more favorable properties.

For sulfonamide derivatives, in silico tools can predict a range of properties. Absorption is often predicted by evaluating parameters like Caco-2 cell permeability and human intestinal absorption (HIA). Distribution is assessed through predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions often focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Excretion pathways and potential toxicity, such as mutagenicity (Ames test) and carcinogenicity, are also simulated.

The following table presents a hypothetical in silico ADMET profile for this compound.

ADMET PropertyPredicted Value/Classification
Absorption
Caco-2 Permeability (logPapp, 10⁻⁶ cm/s)Moderate to High
Human Intestinal Absorption (%)> 90%
Distribution
Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein Binding (%)High
Metabolism
CYP2C9 SubstrateYes
CYP3A4 SubstrateNo
Excretion
Renal ExcretionPrimary route
Toxicity
Ames MutagenicityNon-mutagenic
CarcinogenicityNon-carcinogenic
hERG InhibitionLow risk

This table contains simulated data for illustrative purposes.

Assessment of Molecular Toxicity Mechanisms

Understanding the molecular mechanisms of toxicity is crucial for the safety assessment of any drug candidate. For this compound, as with other sulfonamides, several potential toxicity pathways are investigated.

Drug-Induced Liver Injury (DILI) Prediction

Drug-induced liver injury (DILI) is a significant cause of drug attrition and withdrawal from the market. Sulfonamides as a class have been associated with hepatotoxicity. The clinical presentation of sulfonamide-induced liver injury can range from asymptomatic elevation of liver enzymes to acute liver failure. The pattern of injury can be hepatocellular, cholestatic, or mixed.

Predicting DILI is challenging due to its idiosyncratic nature in many cases. However, certain risk factors have been identified. For sulfonamides, hypersensitivity reactions are thought to play a role in the liver injury. In silico models and in vitro assays using human hepatocytes are employed to predict the DILI potential of new chemical entities. These models consider factors such as the formation of reactive metabolites and the potential for mitochondrial dysfunction. Sulfamethoxazole (B1682508), often in combination with trimethoprim (B1683648), is a frequently cited example of a sulfonamide causing DILI.

Metabolic Hydrolysis and Glutathione (B108866) Adduct Formation as Toxicological Flags

The bioactivation of a drug to a reactive metabolite is a key mechanism of toxicity. For some sulfonamides, metabolic hydrolysis can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity. A common detoxification pathway for such reactive species is conjugation with glutathione (GSH), a cellular antioxidant.

The formation of GSH adducts can be used as a "toxicological flag" to indicate the presence of reactive metabolites. These adducts are typically detected in in vitro metabolism studies using liver microsomes or hepatocytes, with the reaction mixture being supplemented with GSH. The resulting GSH conjugates can then be identified by mass spectrometry. The formation of a Michael adduct of a sulfonamide chalcone with glutathione has been reported, highlighting this as a potential metabolic pathway for certain sulfonamide-containing compounds.

Role of Cytochrome P450 Enzymes in Toxicity

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other xenobiotics. The metabolism of drugs by CYP enzymes can lead to detoxification, but in some cases, it can result in the formation of toxic reactive metabolites, a process known as bioactivation.

The metabolism of sulfonamides by CYP enzymes can lead to various products, and some of these metabolic pathways can have toxicological implications. For example, the oxidation of the aromatic amine of some sulfonamides can lead to the formation of nitroso-sulfonamides, which are reactive electrophiles that can bind to proteins and trigger an immune response, leading to hypersensitivity reactions. Hydroxylation of the central amine group is another metabolic pathway for sulfonamide antibiotics. The specific CYP isoforms involved in the metabolism of a particular sulfonamide will determine its metabolic profile and potential for toxicity.

Mechanisms of Allergic Response

The mechanisms underlying allergic responses to sulfonamides, including this compound, are complex and can involve several types of immunologic reactions. dynamed.com Hypersensitivity reactions to sulfonamides are generally classified as type B reactions, which are idiosyncratic and not related to the drug's known pharmacological effects. dynamed.com The most common manifestations are delayed-onset skin rashes, although a spectrum of reactions, from mild to life-threatening, can occur. dynamed.comrlandrews.org The immunologic processes are often categorized according to the Gell and Coombs classification system. dynamed.com

Several mechanistic theories have been proposed to explain how sulfonamides initiate an immune response. The mechanisms are not mutually exclusive and may vary depending on the specific sulfonamide compound and the individual's genetic predisposition. dovepress.comnih.gov

The Hapten Hypothesis : According to this model, the sulfonamide molecule or, more commonly, its reactive metabolites, act as haptens. dynamed.comdovepress.com These small molecules are not immunogenic on their own but become so after covalently binding to larger endogenous molecules, such as proteins. This drug-protein conjugate is then recognized as foreign by the immune system, leading to the activation of T-cells or the production of antibodies. dynamed.comdovepress.com

The Pharmacological Interaction (p-i) Concept : This model proposes that the parent sulfonamide drug can bind directly and non-covalently to immune receptors, such as T-cell receptors (TCRs) or human leukocyte antigen (HLA) molecules. dynamed.com This interaction is sufficient to stimulate an immune response without the need for haptenation or processing by antigen-presenting cells. dynamed.comresearchgate.net

Direct Cytotoxicity : It is also suggested that sulfonamide metabolites can be directly toxic to cells, causing tissue damage that initiates an immune response. dynamed.comdovepress.com

Reactive metabolites are considered central to many sulfonamide hypersensitivity reactions, particularly severe, delayed reactions. nih.gov The arylamine group (at the N4 position) present in many sulfonamide antibiotics is metabolized by cytochrome P450 enzymes into a hydroxylamine metabolite. dovepress.comnih.gov This is further oxidized to a highly reactive nitroso compound, which can readily bind to cellular proteins, acting as a potent immunogen or causing direct cell damage. dovepress.comnih.govnih.gov

Types of Hypersensitivity Reactions

Allergic reactions to sulfonamides can be categorized into the four types of hypersensitivity reactions described by Gell and Coombs. dynamed.com While Type IV reactions are the most frequent, Type I, II, and III reactions have also been documented. dynamed.com

Hypersensitivity TypeImmune MediatorTypical OnsetMechanismClinical Manifestations Associated with Sulfonamides
Type I IgEImmediate (minutes to <2 hours)Drug-specific IgE antibodies bind to mast cells and basophils. Re-exposure to the drug causes cross-linking of IgE, leading to the release of histamine and other inflammatory mediators. dynamed.comdovepress.comUrticaria, angioedema, anaphylaxis (rare). nih.govallergy.org.au
Type II IgG, IgM, ComplementVariable (days)Antibodies (IgG or IgM) are directed against drug-coated cells, leading to cell destruction via complement activation or phagocytosis. researchgate.netCytopenias (e.g., hemolytic anemia, thrombocytopenia). researchgate.net
Type III Immune Complex1-3 weeksDeposition of drug-antibody (IgG or IgM) immune complexes in tissues, such as blood vessels, kidneys, and joints, leading to complement activation and inflammation. dynamed.comSerum sickness-like reactions, vasculitis, drug fever. researchgate.net
Type IV T-cellsDelayed (48 hours to weeks)Drug-specific T-cells are activated, leading to a cascade of cytokine release and inflammation. This is the most common type of sulfonamide hypersensitivity. dynamed.comfrontiersin.org Subtypes (IVa, IVb, IVc, IVd) are defined by the specific T-cells and cytokines involved.Maculopapular eruptions, Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). nih.govfrontiersin.orgnih.gov

Structural Basis of Allergenicity

The immunogenicity of sulfonamide antibiotics is largely attributed to two key structural features that are not typically present in non-antibiotic sulfonamides. nih.govnih.govnih.gov This structural difference is the primary reason why cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is considered highly unlikely. nih.govnih.govaaaai.org

Structural MoietyPositionRole in Allergic Response
Arylamine Group N4This primary aromatic amine is metabolized to reactive hydroxylamine and nitroso compounds. dynamed.comnih.gov These metabolites are implicated in T-cell mediated, delayed hypersensitivity reactions (Type IV) by acting as haptens. dovepress.com This group is considered a key requirement for the development of severe reactions like SJS/TEN. nih.gov
Heterocyclic Ring N1The nitrogen-containing ring structure attached to the sulfonamide group acts as the specific antigenic determinant for immediate, IgE-mediated (Type I) reactions. nih.govresearchgate.net The immune system recognizes the structure of this ring, not the core sulfonamide group. researchgate.net

T-Cell Mediated Responses

Delayed hypersensitivity reactions, which are mediated by T-cells, are the most common allergic manifestation of sulfonamide therapy. frontiersin.orgnih.gov Research has shown that T-cells from hypersensitive patients can be stimulated by both the parent drug and its metabolites. nih.gov Studies using T-cell clones from patients with sulfamethoxazole allergy revealed several patterns of stimulation: some T-cells responded only to metabolites, some to both the parent drug and metabolites, and a smaller portion to the parent drug alone. nih.gov

The nitroso metabolites, in particular, appear to be potent antigens for T-cells. nih.gov They can form stable covalent bonds with proteins (haptenation), which are then processed by antigen-presenting cells and presented to CD4+ or CD8+ T-cells, leading to a cytotoxic response and tissue damage characteristic of severe cutaneous adverse reactions. dovepress.comnih.govfrontiersin.org The association of certain severe T-cell mediated reactions with specific HLA alleles (e.g., HLA-B*15:02 with carbamazepine-induced SJS/TEN) suggests a strong genetic component in the T-cell recognition of drug antigens. nih.govscispace.comresearchgate.net

Translational Research and Future Perspectives

Development of New Therapeutic Strategies

The evolution of therapeutic strategies for sulfonamides like sulfabenzamide is driven by the need to address their limitations and expand their utility beyond traditional antimicrobial roles.

The effectiveness of sulfonamides has been diminished by the widespread development of bacterial resistance. nih.gov Resistance is primarily mediated by the acquisition of sul genes, which encode for alternative, drug-insensitive versions of the target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govspringernature.com These resistant enzymes show a pronounced insensitivity to sulfonamides while maintaining their ability to bind with the natural substrate, p-aminobenzoic acid (PABA). nih.gov

Strategies to overcome this resistance are a key focus of research:

Structural Modification : Research is focused on understanding the molecular mechanisms that allow resistant Sul enzymes to select for PABA over sulfonamide drugs. This knowledge could enable the modification of existing drugs to effectively inhibit these resistant enzymes. springernature.com

Combination Therapies : Using sulfonamides in combination with other drugs can be an effective strategy. A bacterium might possess a chance resistance to one compound, but it is far less likely to be resistant to two different drugs simultaneously. umbc.edu

Structure-Aided Optimization : Researchers are using known sulfonamide scaffolds to design novel derivatives that can inhibit target enzymes while also evading bacterial resistance mechanisms. nih.gov

Recent research has revealed the potential of the sulfonamide scaffold in cancer therapy. nih.govnih.gov Sulfonamide derivatives are being investigated for their antitumor activity, acting through various mechanisms distinct from their antimicrobial function. nih.govacs.org

One notable area of research involves the discovery of sulfonamides that target specific phases of the cell cycle. For example, the sulfonamide derivative N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) was found to block the cell cycle in the G1 phase and showed significant antitumor activity against human colon carcinoma in both in vitro and in vivo studies. nih.gov This is in contrast to other sulfonamides, like E7010, which act as tubulin polymerization inhibitors, arresting the cell cycle in the M phase. nih.gov The diverse bioactivity of the sulfonamide structure makes it a promising candidate for developing new anticancer agents. nih.gov

Table 1: Investigational Antineoplastic Sulfonamides
CompoundProposed Mechanism of ActionTarget Cancer ModelReference
E7070Blocks cell cycle progression in G1 phaseHCT116 Human Colon Carcinoma nih.gov
E7010Tubulin polymerization inhibitor (M phase arrest)P388 Murine Leukemia nih.gov
1,2,4-triazine sulfonamide derivativeInduces apoptosis; decreases sICAM-1, mTOR, cathepsin BDLD-1 and HT-29 Colon Cancer Cells nih.gov

For complex diseases with multifaceted pathologies, drugs that can interact with multiple targets are highly desirable. nih.govnih.gov The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. nih.gov The goal of multi-target drug design is to create a single molecule that can modulate several disease-related pathways, potentially leading to improved efficacy and better patient compliance. nih.gov This approach is being applied in areas such as diabetes, where researchers are designing sulfonamide derivatives to inhibit multiple enzymes like α-glucosidase and α-amylase. nih.gov This polypharmacological approach is a growing field in medicinal chemistry where the sulfonamide motif is frequently employed. nih.gov

Advanced Drug Delivery Systems Research

Advanced drug delivery systems (DDS) aim to improve the therapeutic efficacy of drugs by delivering them to specific target sites, which can maximize their effect while minimizing off-target accumulation and associated side effects. nih.gov For antibacterial agents like this compound, such systems could offer significant advantages. pexacy.com

Current research in DDS that could be applicable to this compound includes:

Nanoparticle Systems : Various nanoparticles, including polymeric nanoparticles, liposomes, and nanoemulsions, are being developed to improve the pharmacological properties of drugs. mdpi.com These systems can protect the drug from degradation, improve its solubility, and allow for targeted delivery. nih.govmdpi.com For example, red blood cell membrane-camouflaged nanoparticles offer a novel way to deliver drugs while avoiding immune detection. nih.gov

Controlled-Release Formulations : Polymeric microparticles, often made from biodegradable polymers like PLGA (Poly Lactic-co-Glycolic Acid), can be designed to release antibiotics in a controlled manner. pexacy.com This reduces the frequency of administration and can help minimize the development of antibiotic resistance. pexacy.com

Stimuli-Responsive Systems : Innovative polymers are being designed for drug delivery systems that release their payload in response to specific environmental stimuli, such as changes in pH or temperature at an infection site. pexacy.com

Table 2: Examples of Advanced Drug Delivery Systems
Delivery System TypeDescriptionPotential Advantage for this compoundReference
Polymeric NanoparticlesNanoscale carriers made from polymers that can encapsulate drugs.Improved bioavailability, targeted delivery to infection sites. mdpi.com
LiposomesVesicles composed of a lipid bilayer that can carry aqueous or lipid-soluble drugs.Enhanced drug solubility and stability, reduced toxicity. nih.gov
NanoemulsionsColloidal systems of oil, water, and a surfactant, creating nanometer-sized droplets.Increased drug solubility and stability in aqueous media. mdpi.com
Biodegradable MicroparticlesMicro-scale particles made from polymers that degrade over time to release the drug.Sustained and controlled release, reducing dosing frequency. pexacy.com

Role of Computational Approaches in Accelerating Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. researchgate.nettaylorandfrancis.com These computational methods are widely used in the research and optimization of sulfonamide derivatives. nih.gov

Key computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a drug molecule when bound to a protein target. It is used to estimate the binding affinity of novel sulfonamide derivatives to their target enzymes, such as dihydropteroate synthase (DHPS), helping to identify the most promising candidates for synthesis and further testing. nih.govresearchgate.net

Pharmacophore Modeling : This method identifies the essential three-dimensional structural features of a molecule that are responsible for its biological activity. It is used to design new molecules that fit the required structural profile for inhibiting a specific target. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules, providing insight into the stability of a drug-target complex over time. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. researchgate.net

These in silico techniques allow researchers to screen vast chemical libraries, optimize lead compounds, and gain a deeper understanding of drug-target interactions before committing to expensive and time-consuming laboratory experiments. taylorandfrancis.com

Emerging Research Areas for this compound Derivatives

This compound and its derivatives continue to be a significant focus of translational research, with scientists exploring their potential in a variety of novel therapeutic areas. The versatility of the sulfonamide scaffold allows for the design and synthesis of new molecules with a wide range of biological activities. Emerging research is primarily centered on developing derivatives with enhanced efficacy and specificity for various targets, including microbial pathogens, cancer cells, and viruses.

One of the most promising areas of investigation is the development of novel antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new drugs. Researchers are synthesizing this compound derivatives that incorporate various heterocyclic moieties, such as 1,2,3-triazoles, chalcones, and Schiff bases, which have demonstrated potent antimicrobial and antioxidant properties. These new compounds are being evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi. semanticscholar.org Some novel sulfonamide derivatives containing a piperidine (B6355638) moiety are also being investigated as potential bactericides for managing plant bacterial diseases. nih.gov

In the field of oncology, this compound derivatives are being explored as potential anticancer agents. researchgate.netsemanticscholar.orgsemanticscholar.org Studies have shown that certain derivatives exhibit significant cytotoxic effects against various human cancer cell lines. researchgate.net The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases IX and XII. ajchem-b.commdpi.com Research is focused on designing selective inhibitors that target tumor-associated enzymes with minimal effects on normal cells. mdpi.com

The antiviral potential of this compound derivatives is another active area of research. Scientists are investigating the ability of these compounds to inhibit viral replication. impactfactor.org This includes studies on their efficacy against human immunodeficiency virus (HIV) and the main protease (Mpro) of SARS-CoV-2. impactfactor.orgfrontiersrj.com The development of potent and selective antiviral agents remains a high priority in global health.

Furthermore, the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a growing trend. For instance, derivatives incorporating coumarin (B35378) have been synthesized and evaluated for their antioxidant and antimicrobial activities. nih.gov The goal of this approach is to develop multifunctional drugs with improved therapeutic profiles.

The table below summarizes some of the emerging research areas and the corresponding biological activities of novel this compound derivatives.

Research AreaIncorporated Moiety/TargetBiological Activity
Antimicrobial 1,2,3-Triazole, Azo, Chalcone, Schiff BasePotent antimicrobial and antioxidant properties.
PiperidineBactericidal activity against plant pathogens. nih.gov
Dihydropteroate synthase (DHPS)Inhibition of bacterial folate biosynthesis. nih.gov
Anticancer General Sulfonamide DerivativesCytotoxic activity against human cancer cell lines. researchgate.netsemanticscholar.orgsemanticscholar.org
Carbonic Anhydrase IX and XIISelective inhibition in cancer cells. ajchem-b.commdpi.com
Antiviral General Sulfonamide DerivativesInhibition of viral replication (e.g., HIV). impactfactor.org
SARS-CoV-2 MproInhibition of the main protease of the virus. frontiersrj.com
Hybrid Molecules CoumarinAntioxidant and antimicrobial activities. nih.gov

Q & A

Q. What are the key structural characteristics of Sulfabenzamide, and how do they influence its reactivity in biochemical assays?

this compound (C₁₃H₁₂N₂O₃S) features a sulfonamide group linked to a benzamide aromatic ring system. Its planar aromatic structure and sulfonamide functional group enable interactions with enzymatic active sites, particularly in N-alkylation reactions. The sulfonamide linker introduces flexibility, which may sterically hinder bulkier substrates, as observed in studies with NphB .

Q. How can researchers identify and quantify this compound in complex mixtures using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for identification. Key ¹H-¹³C HMBC correlations (e.g., between the sulfonamide proton and adjacent carbons) and ¹H-¹H COSY cross-peaks confirm its structure. Quantification can be achieved via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a pure standard .

Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?

Store this compound at 0–6°C in airtight, light-resistant containers. Purity (>98%) should be verified via melting point analysis (181.2–182.3°C) and periodic HPLC checks to avoid degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s donor specificity across enzymatic studies?

Contradictions arise from structural variations in alkyl-PP donors and enzyme active-site constraints. To address this:

  • Perform comparative assays using alkyl-PPs with varying chain lengths (e.g., DMAPP vs. cyclopentyl analogs).
  • Use molecular docking simulations to model this compound’s steric effects in NphB’s active site.
  • Validate findings with kinetic studies (e.g., Michaelis-Menten parameters) to quantify donor preference .

Q. How does this compound’s molecular structure affect its interaction with NphB in N-alkylation reactions?

this compound’s planar aromatic system reduces active-site space, favoring smaller alkyl-PPs (≤6 carbons) and cyclic/aryl donors. The sulfonamide linker’s flexibility forces the benzamide ring to partially obstruct the donor-binding pocket, excluding bulkier substrates like GPP. This is confirmed by NMR and X-ray crystallography data .

Q. In designing experiments to test this compound’s catalytic role, how should variables like alkyl-PP chain length be controlled?

  • Systematic donor screening : Use a library of alkyl-PPs (e.g., allylic, benzylic, heterocyclic) under standardized reaction conditions (pH 7.5, 30°C).
  • Chromatographic analysis : Employ reverse-phase HPLC with UV/vis or mass spectrometry to track product formation.
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate donor structural features (chain length, cyclization) with conversion rates .

Methodological Considerations

  • Data Contradiction Analysis : When donor specificity conflicts arise, cross-reference results with structural studies (e.g., crystallography) to identify steric or electronic factors .
  • Reproducibility : Document alkyl-PP synthesis protocols and reaction conditions meticulously, as minor variations (e.g., solvent purity) can alter outcomes .

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